
2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine, fluorine, and piperazine moieties. Researchers have developed various methods to achieve this synthesis, aiming for high yields and efficiency. One such method involves the reaction of piperazine with chloroacetyl chloride, followed by fluorination of the resulting intermediate .
Scientific Research Applications
Molecular Conformation and Synthesis
The compound 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone has been studied for its molecular conformation. The piperazine ring in this compound adopts a chair conformation, and its structure has been examined in detail. The chloro and fluoro groups play a significant role in its molecular geometry, affecting its potential applications in chemical synthesis and pharmaceuticals (Zhang, Zhai, Wan, Gong, & Jiang, 2011).
Antiviral Properties
This compound's derivatives have been identified as potent inhibitors of HIV-1 attachment, with significant implications in antiviral therapy. The piperazine ring acts as a critical element in the pharmacophore, essential for the inhibition of viral gp120 interaction with host cell receptors (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
Anticancer Activities
1,2,4-Triazine derivatives bearing a piperazine amide moiety, similar in structure to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one, have shown promising anticancer activities. These compounds, particularly those with chlorophenyl substitutions, have demonstrated antiproliferative effects against breast cancer cells, highlighting their potential in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Anti-Inflammatory Properties
Novel compounds synthesized from piperazine have shown significant anti-inflammatory activities. These compounds, structurally related to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one, have demonstrated effectiveness in in-vitro and in-vivo anti-inflammatory studies. This suggests potential therapeutic applications in treating inflammatory diseases (Ahmed, Molvi, & Khan, 2017).
Luminescent Properties and Photo-Induced Electron Transfer
Compounds with a piperazine substituent, akin to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one, have been studied for their luminescent properties and potential in photo-induced electron transfer. These findings open possibilities for applications in optical materials and sensors (Gan, Chen, Chang, & Tian, 2003).
Future Directions
properties
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFN2O/c9-7-8(13)12-5-3-11(2-1-10)4-6-12/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDXMBKWQKZNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



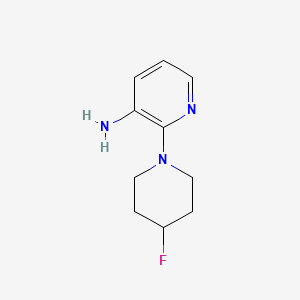
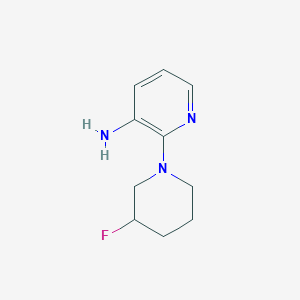

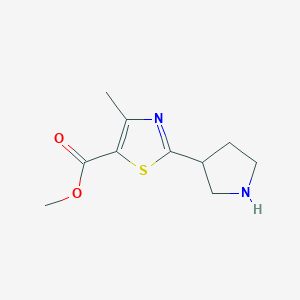
![1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1478709.png)
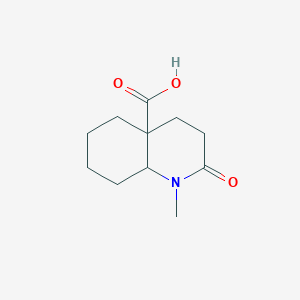
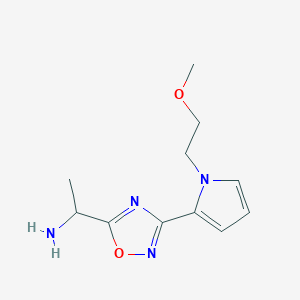
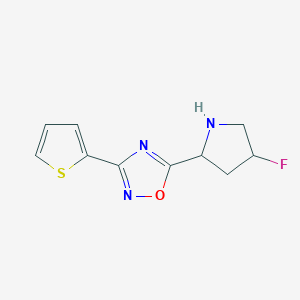
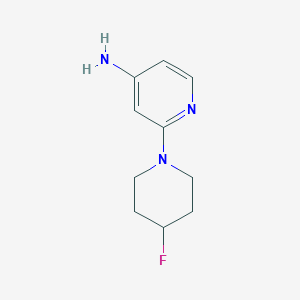
![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)
![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1478724.png)
![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)